Methyl 5-(2-methoxycarbonylethylnitrosamino)pentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-(2-methoxycarbonylethylnitrosamino)pentanoate is a chemical compound that belongs to the class of esters. Esters are organic compounds derived from carboxylic acids and alcohols. They are known for their pleasant odors and are often used in perfumes and flavoring agents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2-methoxycarbonylethylnitrosamino)pentanoate typically involves the esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane. The nitrosamino group can be introduced through a nitrosation reaction, where a secondary amine is treated with a nitrosating agent like sodium nitrite in an acidic medium .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process. The final product is usually purified through distillation or recrystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-(2-methoxycarbonylethylnitrosamino)pentanoate can undergo various chemical reactions, including:
Oxidation: The nitrosamino group can be oxidized to form nitro compounds.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitro compounds.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Methyl 5-(2-methoxycarbonylethylnitrosamino)pentanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce ester and nitrosamino functionalities into molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of nitrosamine-related carcinogenicity.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs that release active compounds upon metabolic activation.
Wirkmechanismus
The mechanism of action of Methyl 5-(2-methoxycarbonylethylnitrosamino)pentanoate involves its interaction with biological molecules through its ester and nitrosamino groups. The nitrosamino group can undergo metabolic activation to form reactive intermediates that can interact with DNA and proteins, potentially leading to mutagenic and carcinogenic effects. The ester group can be hydrolyzed by esterases to release the corresponding carboxylic acid and alcohol, which can further participate in metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl acetate: A simple ester with a pleasant odor, used as a solvent and flavoring agent.
Ethyl acetate: Another ester used as a solvent in various industrial applications.
Methyl butyrate: Known for its fruity odor, used in perfumes and flavorings.
Uniqueness
Methyl 5-(2-methoxycarbonylethylnitrosamino)pentanoate is unique due to the presence of the nitrosamino group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research in fields such as medicinal chemistry and toxicology .
Eigenschaften
CAS-Nummer |
79448-17-2 |
---|---|
Molekularformel |
C10H18N2O5 |
Molekulargewicht |
246.26 g/mol |
IUPAC-Name |
methyl 5-[(3-methoxy-3-oxopropyl)-nitrosoamino]pentanoate |
InChI |
InChI=1S/C10H18N2O5/c1-16-9(13)5-3-4-7-12(11-15)8-6-10(14)17-2/h3-8H2,1-2H3 |
InChI-Schlüssel |
DVUGLGUUPJQIJA-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCCCN(CCC(=O)OC)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.